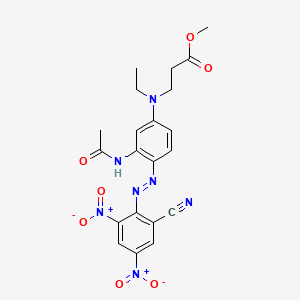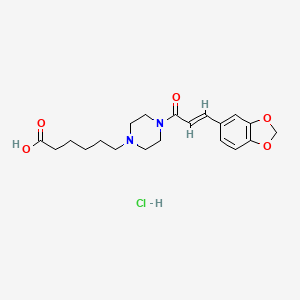
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a hexanoic acid chain, and a benzodioxole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves several steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is introduced via acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Incorporation of the Benzodioxole Moiety: The benzodioxole group is added through a Friedel-Crafts acylation reaction, using benzodioxole and an acyl chloride derivative.
Final Assembly and Purification: The final compound is assembled through condensation reactions, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, introducing various functional groups such as alkyl or aryl groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as neurotransmitter receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)piperazine and 4-(3,4-methylenedioxyphenyl)piperazine share structural similarities.
Uniqueness: The presence of the hexanoic acid chain and the specific substitution pattern on the piperazine ring make this compound unique, potentially offering distinct pharmacological properties and applications.
Properties
CAS No. |
97167-16-3 |
|---|---|
Molecular Formula |
C20H27ClN2O5 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
6-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C20H26N2O5.ClH/c23-19(8-6-16-5-7-17-18(14-16)27-15-26-17)22-12-10-21(11-13-22)9-3-1-2-4-20(24)25;/h5-8,14H,1-4,9-13,15H2,(H,24,25);1H/b8-6+; |
InChI Key |
SLUBQDQFHALYES-WVLIHFOGSA-N |
Isomeric SMILES |
C1CN(CCN1CCCCCC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl |
Canonical SMILES |
C1CN(CCN1CCCCCC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)


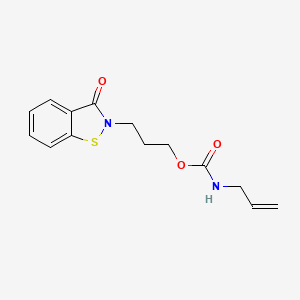
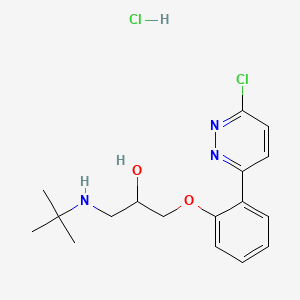
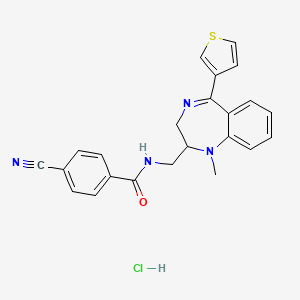
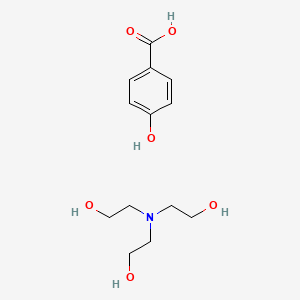
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
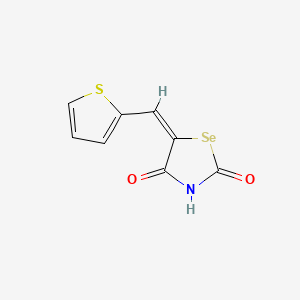
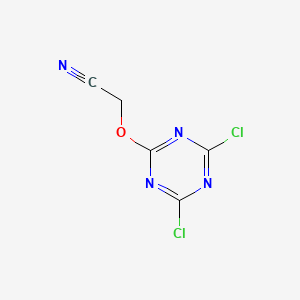
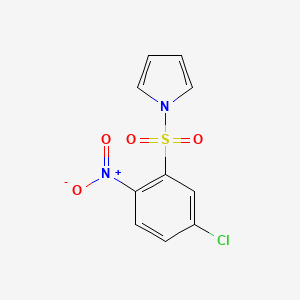

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
